tert-Butyl (3-((3-aminopropyl)(tert-butoxycarbonyl)amino)propyl)(4-((tert-butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)butyl)carbamate
Overview
Description
This compound is a complex organic molecule with the molecular formula C33H65N5O8 . It is also known by its IUPAC name, tert-butyl N-(3-aminopropyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]amino]propyl]carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C33H65N5O8/c1-30(2,3)43-26(39)35-19-16-23-36(27(40)44-31(4,5)6)20-13-14-21-37(28(41)45-32(7,8)9)24-17-25-38(22-15-18-34)29(42)46-33(10,11)12/h13-25,34H2,1-12H3,(H,35,39) . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 659.9 g/mol . The compound is predicted to have a density of 1.028±0.06 g/cm3 and a boiling point of 462.0±38.0 °C .Scientific Research Applications
Application in Dipeptide Synthesis
This compound, being a tert-butyloxycarbonyl-protected amino acid, has been used in the synthesis of dipeptides . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Use in Palladium-Catalyzed Synthesis
tert-Butyl carbamate, a related compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Role in Multicomponent Reactions
The compound can be involved in multicomponent reactions (MCRs) that are catalyzed by group 4–8 transition metals . These reactions are crucial for the synthesis of 5- and 6-membered aromatic heterocycles .
Potential Use in Organic Synthesis
The compound’s multiple reactive groups make it a potential candidate for use in various organic synthesis processes . However, care should be taken due to the potential for unwanted reactions in selective or multistep organic synthesis .
Use in the Synthesis of meta-Aminophenol Derivatives
The compound has been used in the synthesis of meta-aminophenol derivatives via Cu-Catalyzed [1,3]-Rearrangement—Oxa-Michael Addition Cascade Reactions . This process involves a [1,3]-rearrangement, in which the alkoxy group migrates from the nitrogen atom to the methyl-substituted ortho position, followed by an oxa-Michael reaction of the resulting ortho-quinol imine intermediate .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]amino]propyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H65N5O8/c1-30(2,3)43-26(39)35-19-16-23-36(27(40)44-31(4,5)6)20-13-14-21-37(28(41)45-32(7,8)9)24-17-25-38(22-15-18-34)29(42)46-33(10,11)12/h13-25,34H2,1-12H3,(H,35,39) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLPAIUDUMUOBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN(CCCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H65N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-((3-aminopropyl)(tert-butoxycarbonyl)amino)propyl)(4-((tert-butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)butyl)carbamate |
Synthesis routes and methods
Procedure details
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